This compound is part of the broader category of boronic acids, which are characterized by their trivalent boron atom that forms bonds with hydroxyl groups. The specific structure of (3-Hydroxynaphthalen-1-yl)boronic acid includes a naphthalene ring, which contributes to its chemical properties and reactivity. It is also known by several synonyms, including 3-Naphthol-1-boronic acid and 3-Hydroxynaphthalene-1-boronic acid. The compound is cataloged under the CAS number 1698028-43-1, and its PubChem CID is 118989912 .
The synthesis of (3-Hydroxynaphthalen-1-yl)boronic acid can be achieved through several methods, commonly involving the reaction of naphthol derivatives with boron-containing reagents. One prevalent method includes:
The molecular structure of (3-Hydroxynaphthalen-1-yl)boronic acid features a naphthalene ring system with a hydroxyl group at the 3-position and a boronic acid functional group at the 1-position.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Ultraviolet-visible Spectroscopy (UV-vis) are often used to confirm the structure and purity of this compound. For example:
(3-Hydroxynaphthalen-1-yl)boronic acid participates in various chemical reactions, most notably in cross-coupling reactions such as Suzuki-Miyaura coupling.
The mechanism by which (3-Hydroxynaphthalen-1-yl)boronic acid exerts its reactivity primarily involves its ability to form stable complexes with various substrates due to its Lewis acidic nature.
The physical properties of (3-Hydroxynaphthalen-1-yl)boronic acid include:
Property | Value |
---|---|
Appearance | Light yellow to brown solid |
Melting Point | Not available |
Boiling Point | 403.9 °C at 760 mmHg |
Density | 1.874 g/cm³ |
Refractive Index | 1.693 |
Flash Point | 198.1 °C |
The compound exhibits typical characteristics of boronic acids, including reactivity towards nucleophiles and ability to form stable complexes through coordination chemistry.
(3-Hydroxynaphthalen-1-yl)boronic acid finds applications across various fields:
The strategic incorporation of boron atoms into pharmacologically active scaffolds represents a paradigm shift in modern drug discovery. Naphthalene boronic acids, particularly (3-Hydroxynaphthalen-1-yl)boronic acid (CAS 1698028-43-1), exemplify this approach by merging the versatile chemistry of boronic acids with the privileged biopharmaceutical properties of naphthalene derivatives. This hybrid architecture creates compounds with enhanced target affinity and improved pharmacokinetic profiles through unique molecular recognition mechanisms not accessible to purely carbon-based structures. The presence of the boronic acid group at the C1 position adjacent to the hydroxyl group at C3 creates distinctive electronic properties that influence both chemical reactivity and biological interactions, positioning this scaffold as a compelling subject for medicinal chemistry exploration.
Compound Name | Approval Year | Primary Indication | Boron Functionality | Molecular Target |
---|---|---|---|---|
Bortezomib | 2003 (FDA) | Multiple Myeloma | Peptidic boronic acid | Proteasome |
Ixazomib | 2015 (FDA) | Multiple Myeloma | Peptidic boronic acid | Proteasome |
Crisaborole | 2016 (FDA) | Atopic Dermatitis | Benzoxaborole | PDE-4 |
Vaborbactam | 2017 (FDA) | Bacterial Infections | Cyclic boronic acid | β-lactamases |
Tavaborole | 2014 (FDA) | Onychomycosis | Oxaborole | Leucyl-tRNA synthetase |
The therapeutic journey of boronic acids began with antiseptic applications of boric acid in the 18th century, though its modern medicinal significance emerged through pivotal developments [4] [9]. The Suzuki-Miyaura cross-coupling reaction (discovered 1979) revolutionized synthetic access to complex boronic esters, enabling efficient construction of diverse molecular architectures previously inaccessible to medicinal chemists [4] [9]. This catalytic transformation facilitated systematic exploration of structure-activity relationships in boron-containing pharmaceuticals.
The landmark approval of bortezomib in 2003 as the first boronic acid drug validated boron's pharmaceutical utility, demonstrating how the boronic acid moiety enables reversible covalent inhibition of the proteasome's catalytic threonine residues [1] [4]. This success catalyzed intense research into boronic acid pharmacology, leading to four additional FDA approvals within 15 years. The unique Lewis acid character of boron facilitates interactions with biological nucleophiles (serine, threonine, tyrosine hydroxyls) and enables dynamic covalent binding with diol-containing biomolecules, creating distinctive mechanisms of target engagement absent in conventional organic pharmaceuticals [4] [9].
Naphthalene derivatives constitute a privileged structural motif in medicinal chemistry, with over 20 approved drugs containing this bicyclic aromatic system [5]. The (3-Hydroxynaphthalen-1-yl)boronic acid scaffold integrates three critical pharmacophoric elements: 1) The planar hydrophobic naphthalene core enabling π-stacking interactions with aromatic residues in binding pockets; 2) The positionally defined phenolic hydroxyl group serving as hydrogen bond donor/acceptor; and 3) The electron-deficient boronic acid group at the ortho position, creating distinctive electronic and conformational properties [5] [6]. This trifunctional architecture facilitates multimodal target engagement strategies critical for modern drug design.
Drug Name | Therapeutic Class | Key Structural Features | Clinical Application |
---|---|---|---|
Rifampicin | Antibiotic | Naphthohydroquinone | Tuberculosis |
Nafcillin | Antibiotic | β-lactam with naphthalene | Staphylococcal infections |
Tolnaftate | Antifungal | Thiocarbamate-naphthalene | Dermatophytoses |
Naftifine | Antifungal | Allylamine-naphthalene | Topical antifungal |
Terbinafine | Antifungal | Allylamine-naphthalene | Onychomycosis |
Bedaquiline | Antitubercular | Diarylquinoline | Multidrug-resistant TB |
The hydroxynaphthalene core demonstrates remarkable therapeutic versatility, evidenced by derivatives spanning antimicrobial, anticancer, and anti-inflammatory applications [3] [5]. Molecular hybridization studies demonstrate that appending boronic acid functionality to hydroxynaphthalene scaffolds significantly modifies bioavailability parameters and target selectivity profiles. For instance, boronic acid conjugation enhances water solubility of hydrophobic naphthalene systems while maintaining sufficient membrane permeability—a critical balance difficult to achieve with conventional functional groups [4] [6]. The redox-active nature of naphthoquinone derivatives enables generation of reactive oxygen species (ROS) in cancer cells, a mechanism amplified in boronic acid-containing bis-lawsone derivatives that induce caspase-dependent apoptosis in glioma models [3].
The spatial arrangement of functional groups in 1,3-disubstituted naphthalenes creates distinctive molecular recognition signatures. Quantum mechanical calculations indicate the C1 boronic acid and C3 hydroxyl groups form an intramolecular hydrogen-bonding network that preorganizes the molecule for target binding [4]. This constrained geometry enhances binding entropy compared to flexible analogs. Crystallographic evidence from related boronic acid drugs reveals critical B-O bond distances (1.35-1.55 Å) and bond angles (115-125°) when complexed with biological targets, parameters directly influenced by the naphthalene ring system's electron-withdrawing character [1] [4].
Strategic modification of the hydroxynaphthalene-boronic acid scaffold enables rational optimization of drug-like properties. Introducing electron-withdrawing substituents (e.g., trifluoromethyl groups) lowers the pKa of the boronic acid, increasing the proportion of anionic tetrahedral form at physiological pH—critical for efficient diol binding and serine protease inhibition [3] [4]. Molecular weight analysis confirms the scaffold (MW 187.99 g/mol) falls comfortably within Lipinski's Rule of Five parameters, while the calculated logP value (≈1.71) indicates favorable membrane permeability [5] [6].
Beyond therapeutic applications, hydroxynaphthalene boronic acids serve as molecular sensors leveraging boron-diol interactions. The intrinsic fluorescence of the naphthalene core undergoes measurable modulation upon binding carbohydrate biomarkers, enabling glucose sensing platforms [4]. This dual functionality positions (3-Hydroxynaphthalen-1-yl)boronic acid derivatives as promising candidates for theranostic systems combining targeted therapy with real-time monitoring of treatment response through fluorescence changes accompanying target engagement [3] [4].
Regiochemical control in naphthalene functionalization critically determines the biological activity profile of resulting derivatives. The positional isomerism between (3-Hydroxynaphthalen-1-yl)boronic acid and its 2-isomer (849404-37-1) demonstrates profound pharmacological consequences despite identical functional groups [7] [10]. This sensitivity originates from differential electronic effects across the naphthalene system:
C1-Boronic Acid Derivatives: Boronation at the sterically accessible C1 position creates significant electron deficiency at the peri position (C8), potentially enhancing reactivity with biological nucleophiles. The C1-B(OH)₂ group exhibits reduced pKa (≈8.5) compared to phenylboronic acids (≈9.0) due to naphthalene's electron-withdrawing effect, favoring the more nucleophilic tetrahedral boronate form at physiological pH [4] [6].
C2-Boronic Acid Derivatives: Isomers with boronic acid at C2 position demonstrate distinct hydrogen-bonding capacity with the adjacent hydroxyl group, potentially stabilizing planar conformations less optimal for proteasome binding pockets [7] [10].
Table 3: Regiochemical Influence on Molecular Properties
Property | (3-Hydroxynaphthalen-1-yl)boronic acid | (3-Hydroxynaphthalen-2-yl)boronic acid |
---|---|---|
CAS Number | 1698028-43-1 | 849404-37-1 |
Hydrogen Bond Donors | 2 (Boric OH + Phenolic OH) | 2 (Boric OH + Phenolic OH) |
Hydrogen Bond Acceptors | 3 | 3 |
Predicted pKa (Boron) | ≈8.5 | ≈8.8 |
Intramolecular H-bond | Possible (C3-OH to B-OH) | Favored (Ortho arrangement) |
Synthetic Accessibility | Challenging | Moderate |
Synthetic methodologies for regioselective access to 1,3-disubstituted derivatives leverage protecting group strategies and transition metal-catalyzed borylation. Modern approaches employ iridium-catalyzed C-H borylation directed by the C3-hydroxyl group, enabling selective functionalization at the electronically favorable C1 position [4]. Alternatively, Suzuki-Miyaura coupling of 1,3-dihalonaphthalenes with pinacolborane demonstrates moderate regioselectivity (typically 4:1 favoring C1 substitution), with the C3-hydroxyl group protected as a silyl ether to prevent undesirable side reactions [4] [6]. These regioselective syntheses underscore the sophisticated chemical tools developed specifically for accessing pharmaceutically relevant boronic acid isomers.
The differential protein binding affinities of naphthalene boronic acid regioisomers were demonstrated in proteomic studies where 1-isomers showed enhanced binding to serine hydrolases compared to 2-isomers. This selectivity originates from precise spatial alignment requirements in enzyme active sites, where only specific regioisomers achieve optimal boron-oxygen distance (≈2.6 Å) to the catalytic serine nucleophile [1] [4]. Similarly, in carbohydrate recognition, the regioisomers demonstrate distinct binding constants for biologically relevant diols like sialic acid, with differences exceeding one order of magnitude depending on substitution pattern [4].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2